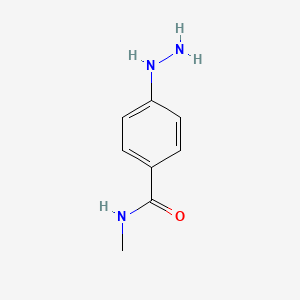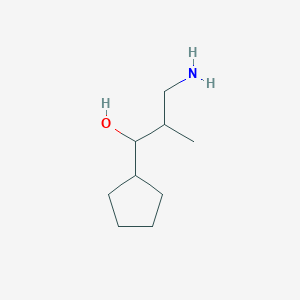![molecular formula C14H19BrO2 B13198535 3-[(Benzyloxy)methyl]-3-(bromomethyl)-2-methyloxolane](/img/structure/B13198535.png)
3-[(Benzyloxy)methyl]-3-(bromomethyl)-2-methyloxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Benzyloxy)methyl]-3-(bromomethyl)-2-methyloxolane is an organic compound that features a unique structure combining a benzyloxy group, a bromomethyl group, and a methyloxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzyloxy)methyl]-3-(bromomethyl)-2-methyloxolane typically involves the following steps:
Formation of the Oxolane Ring: The initial step involves the formation of the oxolane ring through a cyclization reaction. This can be achieved by reacting an appropriate diol with an acid catalyst under reflux conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the oxolane intermediate with benzyl alcohol in the presence of a strong base such as sodium hydride.
Bromomethylation: The final step involves the bromomethylation of the oxolane ring. This can be achieved by reacting the benzyloxy-substituted oxolane with bromomethylating agents such as bromoform or bromomethyl acetate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Benzyloxy)methyl]-3-(bromomethyl)-2-methyloxolane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide, or other strong bases.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other strong reducing agents.
Major Products
Nucleophilic Substitution: Substituted oxolane derivatives.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Methyl-substituted oxolane derivatives.
Scientific Research Applications
3-[(Benzyloxy)methyl]-3-(bromomethyl)-2-methyloxolane has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(Benzyloxy)methyl]-3-(bromomethyl)-2-methyloxolane involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This property makes it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)benzoic acid methyl ester: Similar in structure but lacks the oxolane ring.
Methyl 3-(bromomethyl)-4-chlorobenzoate: Contains a chlorobenzoate group instead of the benzyloxy group.
Benzoic acid, 3-bromo-: Contains a bromobenzoic acid group instead of the benzyloxy and oxolane groups.
Uniqueness
3-[(Benzyloxy)methyl]-3-(bromomethyl)-2-methyloxolane is unique due to its combination of a benzyloxy group, a bromomethyl group, and a methyloxolane ring
Properties
Molecular Formula |
C14H19BrO2 |
|---|---|
Molecular Weight |
299.20 g/mol |
IUPAC Name |
3-(bromomethyl)-2-methyl-3-(phenylmethoxymethyl)oxolane |
InChI |
InChI=1S/C14H19BrO2/c1-12-14(10-15,7-8-17-12)11-16-9-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
InChI Key |
GNOPUIKSZDCJBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)(COCC2=CC=CC=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{bicyclo[3.1.0]hexan-3-yl}-2H-1,2,3-triazole](/img/structure/B13198458.png)
![2-Ethyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B13198462.png)
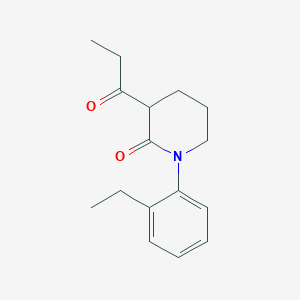
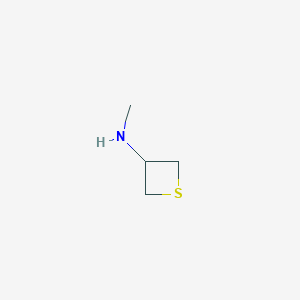
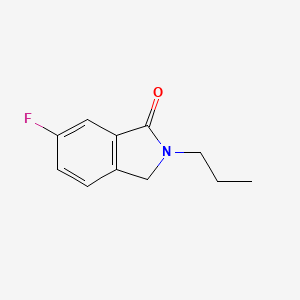

![4-{[(Propan-2-yl)amino]methyl}thiophene-2-carbonitrile](/img/structure/B13198497.png)


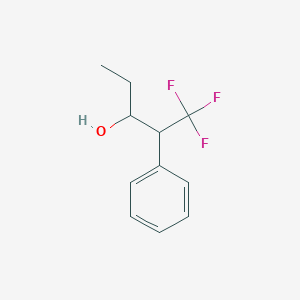
![[2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13198515.png)
